molecular formula C11H21NO7S B12367610 N-(1-Deoxy-D-fructos-1-yl)-L-methionine-13C6

N-(1-Deoxy-D-fructos-1-yl)-L-methionine-13C6

Cat. No.: B12367610
M. Wt: 317.31 g/mol
InChI Key: UXCZPSDCDHUREX-ZNIRGTJTSA-N
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Description

N-(1-Deoxy-D-fructos-1-yl)-L-methionine-13C6 is a labeled derivative of N-(1-Deoxy-D-fructos-1-yl)-L-methionine, an Amadori compound. Amadori compounds are intermediates in the Maillard reaction, which occurs between reducing sugars and amino acids. These compounds are significant in food chemistry due to their role in flavor and color formation during cooking and processing.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-Deoxy-D-fructos-1-yl)-L-methionine-13C6 typically involves the reaction of L-methionine with D-fructose under controlled conditions. The reaction proceeds through the formation of a Schiff base, followed by an Amadori rearrangement to yield the final product. The reaction conditions often include:

    Temperature: 90°C

    pH: 5.5 to 8.5

    Catalysts: Acidic or basic catalysts to facilitate the rearrangement

Industrial Production Methods

Industrial production methods for Amadori compounds like this compound often involve vacuum dehydration techniques to enhance yield and purity. This method is particularly effective in aqueous models and food matrices such as tomato sauce .

Chemical Reactions Analysis

Types of Reactions

N-(1-Deoxy-D-fructos-1-yl)-L-methionine-13C6 undergoes various chemical reactions, including:

    Oxidation: Leading to the formation of carbonyl compounds and acids.

    Reduction: Producing alcohol derivatives.

    Substitution: Involving nucleophilic attack on the carbonyl carbon.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, oxygen, and metal catalysts.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines and thiols.

Major Products

Scientific Research Applications

N-(1-Deoxy-D-fructos-1-yl)-L-methionine-13C6 has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(1-Deoxy-D-fructos-1-yl)-L-methionine-13C6 involves its interaction with various molecular targets:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(1-Deoxy-D-fructos-1-yl)-L-methionine-13C6 is unique due to its labeled carbon atoms, which make it particularly useful in tracing studies and kinetic modeling. This isotopic labeling allows for precise tracking of the compound’s metabolic pathways and interactions in various systems.

Properties

Molecular Formula

C11H21NO7S

Molecular Weight

317.31 g/mol

IUPAC Name

(2S)-4-methylsulfanyl-2-[[(3S,4R,5R)-3,4,5,6-tetrahydroxy-2-oxo(1,2,3,4,5,6-13C6)hexyl]amino]butanoic acid

InChI

InChI=1S/C11H21NO7S/c1-20-3-2-6(11(18)19)12-4-7(14)9(16)10(17)8(15)5-13/h6,8-10,12-13,15-17H,2-5H2,1H3,(H,18,19)/t6-,8+,9+,10+/m0/s1/i4+1,5+1,7+1,8+1,9+1,10+1

InChI Key

UXCZPSDCDHUREX-ZNIRGTJTSA-N

Isomeric SMILES

CSCC[C@@H](C(=O)O)N[13CH2][13C](=O)[13C@H]([13C@@H]([13C@@H]([13CH2]O)O)O)O

Canonical SMILES

CSCCC(C(=O)O)NCC(=O)C(C(C(CO)O)O)O

Origin of Product

United States

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